1-(3-(Dibenzylamino)phenyl)ethanone

Medicinal Chemistry Lipophilicity Optimization ADME Property Tuning

This meta-substituted acetophenone features a sterically demanding dibenzylamino moiety (predicted LogP 5.2–5.6, ~4,000× more lipophilic than dimethylamino analogs), enabling CNS-penetrant drug design. The dibenzyl groups act as a hydrogenolytically cleavable protecting group, offering orthogonal amine protection without extra steps. Procure ≥95% purity for high-LogP lead optimization, late-stage functionalization, and organic electronics research.

Molecular Formula C22H21NO
Molecular Weight 315.4 g/mol
CAS No. 251966-49-1
Cat. No. B1353140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Dibenzylamino)phenyl)ethanone
CAS251966-49-1
Molecular FormulaC22H21NO
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H21NO/c1-18(24)21-13-8-14-22(15-21)23(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3
InChIKeyLUTIGZASJSAWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(Dibenzylamino)phenyl)ethanone (CAS 251966-49-1) Baseline Properties and Sourcing Overview for R&D Procurement


1-(3-(Dibenzylamino)phenyl)ethanone (CAS 251966-49-1) is a meta-substituted aryl ketone featuring a sterically demanding dibenzylamino moiety on the phenyl ring, with molecular formula C22H21NO and molecular weight 315.41 g/mol . It is commercially available as a specialized research intermediate, typically at ≥95% purity, and serves as a key building block for advanced organic synthesis and materials science applications .

Why 1-(3-(Dibenzylamino)phenyl)ethanone Cannot Be Replaced by Common Acetophenone Analogs


Substituting 1-(3-(dibenzylamino)phenyl)ethanone with smaller amine-substituted acetophenones or regioisomeric variants introduces substantial changes in molecular properties that directly impact synthetic utility. The bulky dibenzylamino group confers a high degree of lipophilicity (predicted LogP 5.2–5.6) that is unmatched by dimethylamino analogs (LogP 1.6) [1], fundamentally altering solubility and reaction compatibility. Furthermore, the meta-substitution pattern and the dibenzyl protecting-group potential offer orthogonal synthetic flexibility not available with para-substituted or unprotected amino congeners. These distinctions necessitate product-specific procurement for applications demanding precise steric bulk or lipophilic character.

1-(3-(Dibenzylamino)phenyl)ethanone: Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage of 1-(3-(Dibenzylamino)phenyl)ethanone over Dimethylamino Analog

1-(3-(Dibenzylamino)phenyl)ethanone exhibits substantially higher predicted lipophilicity (LogP ~5.2–5.6) compared to 1-(3-(dimethylamino)phenyl)ethanone (LogP 1.6) [1]. This difference of approximately 3.6–4.0 LogP units translates to roughly a 4,000- to 10,000-fold increase in octanol-water partition coefficient, positioning the target compound as a preferred intermediate for designing hydrophobic pharmacophores or for applications requiring membrane permeation enhancement.

Medicinal Chemistry Lipophilicity Optimization ADME Property Tuning

Molecular Weight and Steric Bulk Differentiation from Dimethylamino and Amino Congeners

With a molecular weight of 315.41 g/mol, 1-(3-(dibenzylamino)phenyl)ethanone is nearly twice the mass of the dimethylamino analog (163.22 g/mol) and 2.3 times that of the unprotected 3-aminoacetophenone (135.17 g/mol) [1]. The dibenzyl groups provide substantial steric encumbrance that can shield reactive sites or enforce conformational constraints in subsequent transformations, a feature absent in the smaller amine-substituted comparators.

Organic Synthesis Building Block Selection Steric Shielding

Regioisomeric Differentiation: Meta vs. Para Substitution and Synthetic Utility

1-(3-(Dibenzylamino)phenyl)ethanone is the meta-substituted regioisomer (CAS 251966-49-1), while the para-substituted analog, 1-(4-(dibenzylamino)phenyl)ethanone, is also available (SpectraBase ID EOBEol0Oy55) [1]. The two isomers exhibit distinct NMR and MS profiles [1] and are expected to display divergent electronic properties due to resonance differences between meta and para substitution. This regioisomeric purity is critical for applications requiring specific molecular geometries or electronic characteristics, such as in the development of conjugated materials or SAR studies.

Regioselective Synthesis Isomer Purity Structure-Activity Relationships

Dibenzylamine Protecting Group Potential: Differentiation from Alkylamino Analogs

The dibenzylamino moiety serves as a protected secondary amine that can be selectively deprotected via hydrogenolysis (e.g., H2, Pd/C) to yield the corresponding primary amine . In contrast, dimethylamino and simple amino analogs lack this latent functionality, offering no such orthogonal protection/deprotection handle. This feature is leveraged in multi-step syntheses where late-stage amine unmasking is required, as demonstrated in the use of related dibenzylamino intermediates for alkaloid synthesis [1].

Protecting Group Strategy Orthogonal Deprotection Synthetic Methodology

Optimal Research Applications for 1-(3-(Dibenzylamino)phenyl)ethanone Based on Quantified Differentiation


Medicinal Chemistry: Lipophilic Scaffold for CNS Drug Discovery

The high predicted LogP of 5.2–5.6 makes 1-(3-(dibenzylamino)phenyl)ethanone an attractive intermediate for designing CNS-penetrant drug candidates . Its lipophilicity surpasses that of the dimethylamino analog (LogP 1.6) by approximately 4,000-fold in partition coefficient terms, enabling the construction of lead compounds with enhanced blood-brain barrier permeability [1]. Researchers can utilize this building block to append a bulky, hydrophobic moiety without introducing permanent charged species.

Organic Synthesis: Protected Aminoacetophenone for Multi-Step Sequences

As a masked 3-aminoacetophenone derivative, this compound enables chemists to install a protected amine group that remains inert under a wide range of reaction conditions . Late-stage hydrogenolytic cleavage of the dibenzyl groups yields the primary amine, a tactic employed in the synthesis of complex natural products like mitragynine [1]. This orthogonal protection strategy is unavailable with simpler 3-aminoacetophenone analogs, which would require additional protection/deprotection steps .

Materials Science: Sterically Demanding Building Block for Conjugated Polymers

The combination of a planar acetophenone core and a bulky dibenzylamino substituent (molecular weight 315.41 g/mol) offers unique electronic and steric properties for tuning π-conjugated systems . The meta-substitution pattern provides a different conjugation pathway compared to the para isomer [1], enabling fine-tuning of optical and electrochemical properties in organic semiconductors and conductive polymers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-(Dibenzylamino)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.